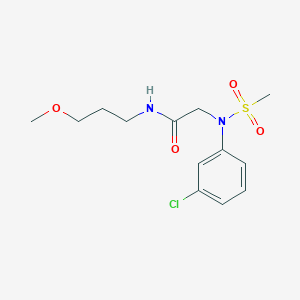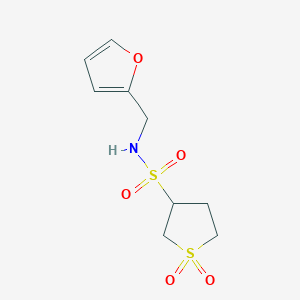![molecular formula C16H23NOS B4890238 N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4890238.png)
N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide is an organic compound that belongs to the class of amides. It is an important compound in the field of medicinal chemistry due to its potential applications as a drug molecule. The compound has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide involves the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, this compound reduces inflammation and pain. The compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce tumor growth and induce apoptosis in cancer cells. The compound has a low toxicity profile, and it does not exhibit any significant adverse effects on the liver or kidney function.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide is a useful compound for laboratory experiments due to its potential applications in medicinal chemistry. Its synthesis method is relatively simple, and it can be obtained in high yields and purity. The compound has a low toxicity profile, which makes it safe for use in animal models. However, its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide. One potential application is its use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to optimize its dosing regimen. Another potential application is its use as an anti-inflammatory and analgesic agent for the treatment of chronic pain. Further studies are needed to determine its safety and efficacy in humans. Additionally, the compound could be modified to improve its pharmacokinetic properties and increase its potency against its molecular targets.
Synthesemethoden
The synthesis of N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide involves the reaction of cyclohexylamine with 4-methylbenzenethiol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 3-chloropropanoic acid to yield this compound. This synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. The compound has been tested against various cancer cell lines, and it has shown promising results in inhibiting their growth and proliferation.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-13-7-9-15(10-8-13)19-12-11-16(18)17-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEOCNNUOFVQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-4-(2,4,5-trimethoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4890180.png)


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(1-piperidinyl)acetamide hydrochloride](/img/structure/B4890191.png)

![N~2~-(3-methoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4890198.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B4890217.png)

![5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4890226.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4890227.png)

![N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4890242.png)
![1,2-bis(4-ethoxyphenyl)-3-methyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium perchlorate](/img/structure/B4890259.png)
